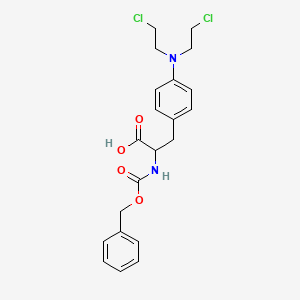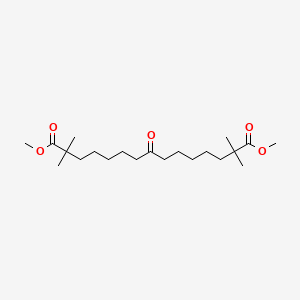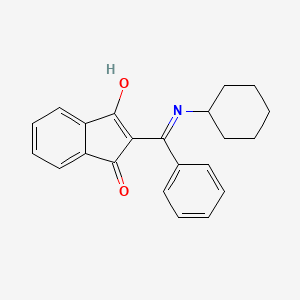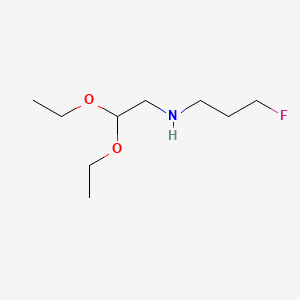![molecular formula C20H18O8 B14008822 Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate CAS No. 52657-21-3](/img/structure/B14008822.png)
Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate is an organic compound with a complex structure characterized by multiple ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of corresponding carboxylic acids with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological targets. The aromatic rings can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: Another ester compound with similar structural features but different applications.
Tetramethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate: A more complex ester with additional functional groups.
Uniqueness
Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate is unique due to its specific arrangement of ester groups and aromatic rings, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
52657-21-3 |
|---|---|
Formule moléculaire |
C20H18O8 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)11-7-5-8-12(18(22)26-2)15(11)16-13(19(23)27-3)9-6-10-14(16)20(24)28-4/h5-10H,1-4H3 |
Clé InChI |
DOCYRKPSQYKQIU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C2=C(C=CC=C2C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
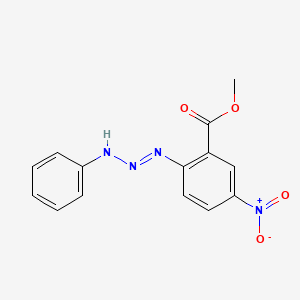
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
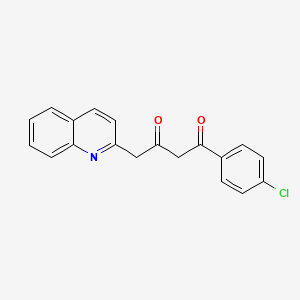
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
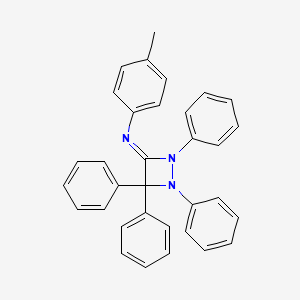

![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
